molecular formula C6H13Cl B166627 1-Chloro-2-methylpentane CAS No. 128399-28-0

1-Chloro-2-methylpentane

Cat. No.: B166627
CAS No.: 128399-28-0
M. Wt: 120.62 g/mol
InChI Key: SLBTUZZYJLBZQV-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is bonded to a carbon atom in a six-carbon chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .

Preparation Methods

1-Chloro-2-methylpentane can be synthesized through several methods:

    Synthetic Routes: One common method involves the chlorination of 2-methylpentane. This reaction typically occurs in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

    Reaction Conditions: The chlorination reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the reaction proceeds efficiently.

    Industrial Production Methods: Industrially, this compound can be produced through the direct chlorination of 2-methylpentane using chlorine gas. .

Chemical Reactions Analysis

1-Chloro-2-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of 2-methylpentanol.

    Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide in ethanol, this compound can undergo elimination reactions to form alkenes like 2-methyl-1-pentene.

    Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions under specific conditions .

Scientific Research Applications

1-Chloro-2-methylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methylpentane in chemical reactions involves the cleavage of the carbon-chlorine bond. This bond cleavage can occur through homolytic or heterolytic pathways, depending on the reaction conditions:

Comparison with Similar Compounds

1-Chloro-2-methylpentane can be compared with other similar compounds, such as:

This compound’s unique structure and reactivity make it a valuable compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and its role as an intermediate in synthesis highlight its importance in the field of organic chemistry.

Properties

IUPAC Name

1-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBTUZZYJLBZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335907
Record name 1-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14753-05-0, 128399-28-0
Record name 1-Chloro-2-methylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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